molecular formula C20H19BrN2O2 B2774233 2-Hydroxy-2-(4-methoxyphenyl)-1-phenyl-2,3-dihydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 474629-00-0

2-Hydroxy-2-(4-methoxyphenyl)-1-phenyl-2,3-dihydroimidazo[1,2-a]pyridin-1-ium bromide

Cat. No.: B2774233
CAS No.: 474629-00-0
M. Wt: 399.288
InChI Key: UQPVHQRBDSHXEJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-2-(4-methoxyphenyl)-1-phenyl-2,3-dihydroimidazo[1,2-a]pyridin-1-ium bromide is a useful research compound. Its molecular formula is C20H19BrN2O2 and its molecular weight is 399.288. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Hydroxy-2-(4-methoxyphenyl)-1-phenyl-2,3-dihydroimidazo[1,2-a]pyridin-1-ium bromide, with the CAS number 474629-00-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies that highlight its efficacy against various biological targets.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC20_{20}H19_{19}BrN2_{2}O2_{2}
Molecular Weight399.3 g/mol
CAS Number474629-00-0

Anticancer Activity

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant anticancer properties. In a study focusing on similar compounds, derivatives were evaluated for their antiproliferative activity against various cancer cell lines. The results showed that modifications in the substituents on the aromatic rings could enhance the anticancer activity significantly. For instance, certain derivatives demonstrated IC50_{50} values in low micromolar ranges against human cancer cells, suggesting a strong potential for therapeutic application in oncology .

Antimalarial Activity

Imidazo derivatives have been explored for their antimalarial properties as well. Research into related compounds revealed that certain structural modifications led to increased efficacy against Plasmodium falciparum, the causative agent of malaria. The findings suggest that the incorporation of specific functional groups can enhance biological activity while maintaining low cytotoxicity .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from studies on similar imidazo derivatives include:

  • Substituent Effects : The position and nature of substituents on the phenyl rings significantly influence biological activity. Electron-withdrawing groups at specific positions enhance potency.
  • Ring Modifications : Alterations in the imidazole or pyridine rings can lead to improved pharmacological profiles.

A detailed analysis of SAR can guide future synthesis efforts to develop more potent derivatives.

Case Study 1: Anticancer Evaluation

In a recent study evaluating various imidazo derivatives, one compound demonstrated an IC50_{50} value of 5 µM against breast cancer cell lines. This study utilized chick chorioallantoic membrane (CAM) assays to assess tumor growth inhibition. The results highlighted the importance of structural modifications in enhancing anticancer efficacy .

Case Study 2: Antimicrobial Testing

Another investigation focused on a series of thiazole derivatives revealed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds with similar structural motifs as this compound showed reduced survival rates of bacterial cultures when treated with these derivatives .

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-phenyl-3H-imidazo[1,2-a]pyridin-4-ium-2-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N2O2.BrH/c1-24-18-12-10-16(11-13-18)20(23)15-21-14-6-5-9-19(21)22(20)17-7-3-2-4-8-17;/h2-14,23H,15H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPVHQRBDSHXEJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(C[N+]3=CC=CC=C3N2C4=CC=CC=C4)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.